4,5-Dimethoxyphthalic acid
4,5-Dimethoxyphthalic acid
4, 5-Dimethoxy-1, 2-benzenedicarboxylic acid, also known as 4, 5-dimethoxy-phthalic acid or m-hemipic acid, belongs to the class of organic compounds known as p-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 4 of the benzene ring is replaced by a methoxy group. 4, 5-Dimethoxy-1, 2-benzenedicarboxylic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, 4, 5-dimethoxy-1, 2-benzenedicarboxylic acid is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
577-68-4
VCID:
VC20877999
InChI:
InChI=1S/C10H10O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14)
SMILES:
COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)OC
Molecular Formula:
C10H10O6
Molecular Weight:
226.18 g/mol
4,5-Dimethoxyphthalic acid
CAS No.: 577-68-4
Cat. No.: VC20877999
Molecular Formula: C10H10O6
Molecular Weight: 226.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4, 5-Dimethoxy-1, 2-benzenedicarboxylic acid, also known as 4, 5-dimethoxy-phthalic acid or m-hemipic acid, belongs to the class of organic compounds known as p-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 4 of the benzene ring is replaced by a methoxy group. 4, 5-Dimethoxy-1, 2-benzenedicarboxylic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, 4, 5-dimethoxy-1, 2-benzenedicarboxylic acid is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 577-68-4 |
| Molecular Formula | C10H10O6 |
| Molecular Weight | 226.18 g/mol |
| IUPAC Name | 4,5-dimethoxyphthalic acid |
| Standard InChI | InChI=1S/C10H10O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14) |
| Standard InChI Key | SKBDLRWFSRLIPP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)OC |
| Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)OC |
| Melting Point | 174-175°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator